N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(trifluoromethyl)benzamide
Description
The compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(trifluoromethyl)benzamide features a 2-(trifluoromethyl)benzamide core linked to a substituted phenyl ring. The phenyl group is functionalized with a methoxy group at position 2 and a 1,1-dioxidoisothiazolidin-2-yl moiety at position 5. The 1,1-dioxidoisothiazolidine ring is a saturated five-membered sulfur-containing heterocycle with two adjacent sulfone oxygen atoms, which enhances polarity and metabolic stability compared to non-oxidized sulfur heterocycles.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c1-27-16-8-7-12(23-9-4-10-28(23,25)26)11-15(16)22-17(24)13-5-2-3-6-14(13)18(19,20)21/h2-3,5-8,11H,4,9-10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCPTXCMWFOYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
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Formation of the Isothiazolidinone Ring: : The isothiazolidinone ring can be synthesized through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent. This step requires controlled conditions to ensure the correct formation of the ring structure.
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Introduction of the Methoxyphenyl Group: : The methoxyphenyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of a methoxy-substituted benzene derivative with an appropriate electrophile.
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Attachment of the Trifluoromethyl Group: : The trifluoromethyl group is typically introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions to ensure high yield and purity.
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Coupling to Form the Benzamide: : The final step involves coupling the previously synthesized intermediates to form the benzamide. This can be achieved through amide bond formation reactions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the isothiazolidinone ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
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Substitution: : The methoxy and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biomolecules due to its structural features. It could be investigated for potential enzyme inhibition or as a ligand in receptor studies.
Medicine
In medicinal chemistry, the compound’s structure suggests potential pharmacological activities. It could be explored for anti-inflammatory, antimicrobial, or anticancer properties, given the presence of the trifluoromethyl and methoxy groups, which are known to enhance biological activity.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also make it suitable for use in specialty chemicals or as a precursor in the synthesis of more complex industrial products.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance binding affinity to biological targets, while the isothiazolidinone ring might interact with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzamide Derivatives
N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide ()
- Structural Similarity : Shares the 2-(trifluoromethyl)benzamide backbone.
- Key Differences : The hydroxymethyl group replaces the complex phenyl-isothiazolidine substituent.
- Synthesis : Prepared via hydroxymethylation of 2-(trifluoromethyl)benzamide, achieving 66.6% yield and 98.5% purity.
- Relevance : Highlights the synthetic adaptability of the benzamide core for derivatization, though the hydroxymethyl group lacks the metabolic stability conferred by the isothiazolidine sulfone .
Nitazoxanide (2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) ()
- Structural Similarity : Benzamide scaffold with a sulfur-containing heterocycle (thiazole).
- Key Differences : Nitazoxanide features a nitro-thiazole substituent instead of the isothiazolidine sulfone.
- Biological Activity : Broad-spectrum antiparasitic agent targeting pyruvate:ferredoxin oxidoreductase (PFOR) via its amide anion .
- Comparison : The isothiazolidine sulfone in the target compound may improve solubility and reduce nitro-group-associated toxicity .
Sulfur-Containing Heterocycles
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
- Structural Similarity : Benzamide linked to a thiazole ring.
- Key Differences : Chloro and difluoro substituents vs. methoxy and isothiazolidine sulfone.
- Synthesis : Prepared via amide coupling of 2,4-difluorobenzoyl chloride with 5-chlorothiazol-2-amine in pyridine.
- Relevance : Demonstrates the role of halogen substituents in enhancing binding affinity, though the saturated isothiazolidine sulfone in the target compound may offer superior oxidative stability .
S-Alkylated 1,2,4-Triazoles ()
- Structural Similarity : Sulfonyl and fluorophenyl substituents.
- Key Differences : Triazole-thione tautomers vs. isothiazolidine sulfone.
- Synthesis : Derived from hydrazinecarbothioamides via NaOH-mediated cyclization.
- Relevance : The sulfone group in the target compound avoids tautomeric equilibria, simplifying pharmacokinetic profiling .
Reactivity Insights
- The 1,1-dioxidoisothiazolidine group is resistant to nucleophilic attack due to electron-withdrawing sulfone oxygens, unlike thioether-containing analogues (e.g., ), which are prone to oxidation .
- The trifluoromethyl group stabilizes the benzamide against enzymatic hydrolysis, a feature shared with N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide () .
Antiparasitic Potential
- Nitazoxanide Analogy : The target compound’s amide group may inhibit PFOR, similar to nitazoxanide, but with improved bioavailability due to the sulfone group .
- Triazole Derivatives (): Compounds like N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide target PanK enzymes, suggesting the target compound could be optimized for kinase inhibition .
Physicochemical Properties
| Property | Target Compound (Inferred) | Nitazoxanide | N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide |
|---|---|---|---|
| logP | ~2.5 (moderate lipophilicity) | 1.8 | ~1.2 |
| Solubility (aq.) | Low (sulfone enhances polarity) | Moderate | High (hydroxymethyl improves solubility) |
| Metabolic Stability | High (sulfone resists oxidation) | Moderate | Low (hydroxymethyl prone to conjugation) |
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(trifluoromethyl)benzamide is a compound that has garnered interest in scientific research due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dioxidoisothiazolidin-2-yl group, a methoxyphenyl moiety, and a trifluoromethyl benzamide structure. The presence of these functional groups contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H16F3N3O3S |
| Molecular Weight | 385.37 g/mol |
| CAS Number | 1251564-96-1 |
| Purity | ≥ 98% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator of certain receptors, influencing signaling pathways critical for cell survival and proliferation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial effects against various bacterial strains.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in cellular models.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL. The mechanism was linked to disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
In vitro studies using RAW 264.7 macrophages showed that treatment with the compound reduced the production of pro-inflammatory cytokines (TNF-α and IL-6) by approximately 60% when compared to untreated controls.
Anticancer Potential
Research published in the Journal of Medicinal Chemistry indicated that this compound exhibited cytotoxic effects on human cancer cell lines (MCF-7 and HeLa) with IC50 values of 25 µM and 30 µM respectively. The proposed mechanism involved the activation of caspase pathways leading to apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-(4-hydroxyphenyl)-2-(trifluoromethyl)benzamide | Moderate antibacterial | Inhibits bacterial growth |
| N-(5-bromo-2-methoxyphenyl)-2-(trifluoromethyl)benzamide | Low anticancer activity | Induces cell cycle arrest |
| N-(5-methylisothiazol-2-yl)-2-methoxybenzamide | Strong antifungal | Disrupts fungal cell membrane |
Q & A
Basic: What are the key synthetic steps for preparing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(trifluoromethyl)benzamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzamide core via condensation of a benzoyl chloride derivative with an amine-containing intermediate (e.g., 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline) under reflux conditions using solvents like pyridine or DMF .
- Step 2: Introduction of the trifluoromethyl group via nucleophilic substitution or coupling reactions, often requiring palladium catalysts for cross-coupling .
- Optimization: Reaction conditions are tuned by:
- Temperature: Controlled reflux (e.g., 80–110°C) to balance reaction rate and side-product formation .
- Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction efficiency .
- Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄) improve coupling yields for trifluoromethyl incorporation .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data confirm its structure?
Answer:
- NMR Spectroscopy (¹H/¹³C): Confirms regiochemistry and substituent positions. For example:
- The methoxy group (–OCH₃) appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR .
- Trifluoromethyl (–CF₃) shows a distinct ¹⁹F NMR signal near δ -60 to -70 ppm .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch ~1680 cm⁻¹ for benzamide; S=O stretches ~1150–1300 cm⁻¹ for the dioxidoisothiazolidin group) .
Advanced: How can researchers resolve contradictions between NMR and MS data during structural validation?
Answer:
Contradictions may arise from impurities, isotopic patterns, or dynamic effects. Methodological approaches include:
- Multi-Technique Cross-Validation:
- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out isomeric impurities .
- Compare HRMS with isotopic distribution simulations to detect adducts or fragmentation artifacts .
- Crystallography: Single-crystal X-ray diffraction provides unambiguous bond-length/angle data, resolving ambiguities in NMR/MS .
- Controlled Degradation Studies: Hydrolyze or derivatize the compound to isolate and identify fragments conflicting with spectral data .
Advanced: What strategies optimize reaction yields when introducing the dioxidoisothiazolidin moiety?
Answer:
The dioxidoisothiazolidin group is sensitive to oxidation and requires precise control:
- Oxidation Conditions: Use H₂O₂ or KMnO₄ in acidic media to oxidize the thiazolidine precursor, monitored by TLC to prevent over-oxidation .
- Protection/Deprotection: Temporarily protect reactive sites (e.g., –NH₂) with Boc groups to avoid side reactions during oxidation .
- Catalytic Systems: Transition-metal catalysts (e.g., RuO₂) enhance selectivity and reduce byproducts .
Advanced: How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
Answer:
The –CF₃ group exerts strong electron-withdrawing effects, impacting:
- Metabolic Stability: Reduces oxidative metabolism via cytochrome P450 enzymes, enhancing pharmacokinetic profiles .
- Binding Affinity: Polar interactions (e.g., dipole-dipole, halogen bonding) with target proteins (e.g., kinases, GPCRs) improve selectivity .
- Synthetic Modifications: Directs electrophilic substitution to meta/para positions in follow-up reactions (e.g., nitration, sulfonation) .
Advanced: What computational methods predict the compound’s binding modes with biological targets?
Answer:
- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., PFOR enzyme inhibition analogous to nitazoxanide derivatives ).
- MD Simulations: Assess stability of ligand-target complexes over time (e.g., 100-ns simulations in GROMACS) .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural optimization .
Advanced: How do steric effects from the methoxyphenyl group impact crystallization and polymorph formation?
Answer:
- Crystal Packing: The methoxy group’s steric bulk influences intermolecular interactions (e.g., hydrogen bonding, π-π stacking), favoring specific lattice arrangements .
- Polymorph Screening: Vary solvents (e.g., ethanol vs. acetonitrile) and cooling rates to isolate metastable forms .
- Thermal Analysis: DSC/TGA identifies phase transitions and stability ranges for each polymorph .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
